molecular formula C8H18ClNO B13452657 2-Ethyl-2-methyloxan-4-aminehydrochloride CAS No. 2913277-92-4

2-Ethyl-2-methyloxan-4-aminehydrochloride

Cat. No.: B13452657
CAS No.: 2913277-92-4
M. Wt: 179.69 g/mol
InChI Key: SKRPZYQRALFHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methyloxan-4-aminehydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a derivative of oxane, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyloxan-4-aminehydrochloride typically involves the reaction of 2-ethyl-2-methyloxan-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

2-Ethyl-2-methyloxan-4-amine+HClThis compound\text{2-Ethyl-2-methyloxan-4-amine} + \text{HCl} \rightarrow \text{this compound} 2-Ethyl-2-methyloxan-4-amine+HCl→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyloxan-4-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Ethyl-2-methyloxan-4-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyloxan-4-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in metabolic pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methylimidazole: Another heterocyclic compound with similar structural features.

    2-Ethyl-2-methyl-1,3-dioxolane: A related compound with a different ring structure.

Uniqueness

2-Ethyl-2-methyloxan-4-aminehydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2913277-92-4

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-ethyl-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-3-8(2)6-7(9)4-5-10-8;/h7H,3-6,9H2,1-2H3;1H

InChI Key

SKRPZYQRALFHIC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CCO1)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.